CCT-251921
Overview
Description
CCT251921 is a potent, selective, and orally bioavailable inhibitor of cyclin-dependent kinase 8 (CDK8) and cyclin-dependent kinase 19 (CDK19). These kinases are part of the Mediator complex, which plays a crucial role in regulating gene transcription. CCT251921 has shown promise in preclinical studies for its potential to inhibit cancer cell proliferation, particularly in colorectal cancer .
Preparation Methods
The synthesis of CCT251921 involves several steps, starting with 2-amino-4-chloropyridine as the initial raw material. The synthetic route includes bromination, chlorination, protection, substitution, cross-coupling reactions, and deprotection. The process can be summarized as follows :
Bromination: 2-amino-4-chloropyridine is brominated to introduce a bromine atom.
Chlorination: The brominated compound undergoes chlorination.
Protection: The compound is protected to prevent unwanted reactions.
Substitution: A substitution reaction is carried out to introduce desired functional groups.
Cross-Coupling: The protected compound undergoes cross-coupling reactions to form the final structure.
Deprotection: The protecting groups are removed to yield CCT251921.
Industrial production methods aim to optimize these steps to achieve higher yields and more efficient processes .
Chemical Reactions Analysis
CCT251921 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify its functional groups.
Substitution: Substitution reactions are common, where specific functional groups are replaced with others.
Cross-Coupling: Cross-coupling reactions are used to form carbon-carbon bonds, essential for its synthesis.
Common reagents used in these reactions include bromine, chlorine, protecting agents, and catalysts for cross-coupling reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
CCT251921 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the role of CDK8 and CDK19 in gene transcription.
Biology: Researchers use it to investigate the biological pathways regulated by CDK8 and CDK19.
Industry: It is used in the development of new therapeutic agents targeting CDK8 and CDK19.
Mechanism of Action
CCT251921 exerts its effects by inhibiting the activity of CDK8 and CDK19. These kinases are part of the Mediator complex, which regulates gene transcription. By inhibiting these kinases, CCT251921 disrupts the phosphorylation of RNA polymerase II and other transcription factors, leading to altered gene expression and reduced cancer cell proliferation .
Comparison with Similar Compounds
CCT251921 is compared with other CDK8/19 inhibitors such as MSC2530818, Senexin B, and cortistatin A. While all these compounds inhibit CDK8 and CDK19, CCT251921 is unique due to its high selectivity and oral bioavailability . Here are some similar compounds:
MSC2530818: Another potent CDK8/19 inhibitor with similar selectivity but different pharmacokinetic properties.
Senexin B: A CDK8/19 inhibitor that has entered clinical trials.
Cortistatin A: A natural product that inhibits CDK8/19 with a different mechanism of action.
CCT251921 stands out due to its optimized balance of potency, selectivity, and pharmacokinetic properties, making it a promising candidate for further development .
Properties
IUPAC Name |
8-[2-amino-3-chloro-5-(1-methylindazol-5-yl)pyridin-4-yl]-2,8-diazaspiro[4.5]decan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O/c1-27-16-3-2-13(10-14(16)11-26-27)15-12-25-19(23)17(22)18(15)28-8-5-21(6-9-28)4-7-24-20(21)29/h2-3,10-12H,4-9H2,1H3,(H2,23,25)(H,24,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJXPDLMACOGIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C3=CN=C(C(=C3N4CCC5(CCNC5=O)CC4)Cl)N)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.